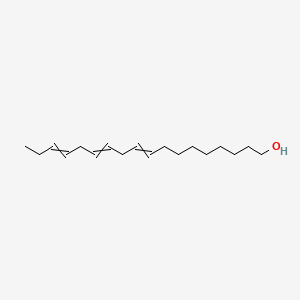
9,12,15-Octadecatrien-1-ol, (9Z,12Z,15Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12,15-Octadecatrienol, also known as linolenyl alcohol, is an unsaturated fatty alcohol with the molecular formula C18H32O. It is characterized by the presence of three double bonds located at the 9th, 12th, and 15th carbon atoms in the carbon chain. This compound is commonly found in various plant oils and is known for its potential health benefits and applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15-Octadecatrienol can be achieved through the reduction of linolenic acid, which is an omega-3 fatty acid commonly found in plant oils. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds .
Industrial Production Methods
Industrial production of 9,12,15-Octadecatrienol often involves the extraction of linolenic acid from plant sources such as flaxseed oil, followed by its reduction to the corresponding alcohol. The extraction process includes solvent extraction and purification steps to isolate linolenic acid, which is then subjected to reduction using industrial-scale reducing agents .
Chemical Reactions Analysis
Types of Reactions
9,12,15-Octadecatrienol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Further reduction can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 9,12,15-Octadecatrienal and 9,12,15-Octadecatrienoic acid.
Reduction: Formation of saturated alcohols such as octadecanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
9,12,15-Octadecatrienol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, lubricants, and bio-based materials
Mechanism of Action
The mechanism of action of 9,12,15-Octadecatrienol involves its interaction with cell membranes, where it can modulate membrane fluidity and permeability. It also acts as a precursor for the synthesis of signaling molecules such as eicosanoids, which play a role in inflammatory responses. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienol: Lacks the third double bond present in 9,12,15-Octadecatrienol.
9-Octadecenol: Contains only one double bond.
Octadecanol: A fully saturated fatty alcohol with no double bonds.
Uniqueness
9,12,15-Octadecatrienol is unique due to its three double bonds, which confer distinct chemical and biological properties. Its unsaturated nature makes it more reactive and versatile in various chemical reactions compared to its saturated counterparts .
Properties
CAS No. |
2774-90-5 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadeca-9,12,15-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3 |
InChI Key |
IKYKEVDKGZYRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14166992.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)

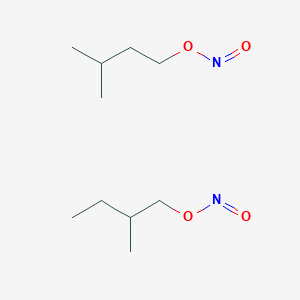
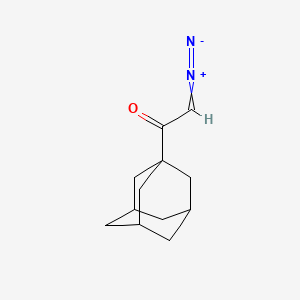
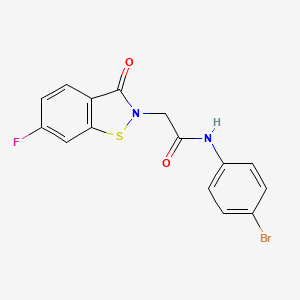

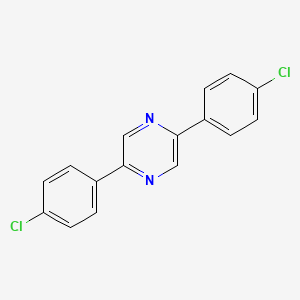
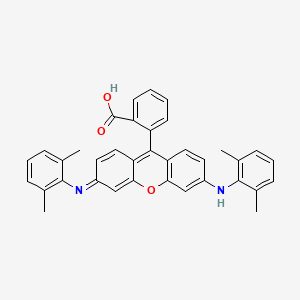
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
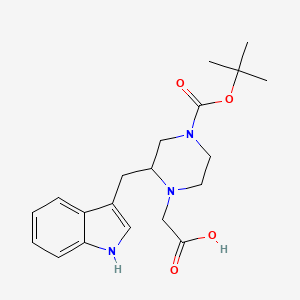
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
